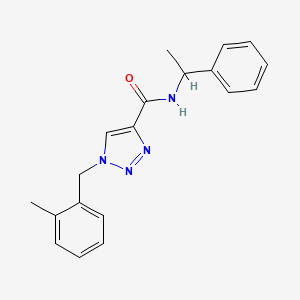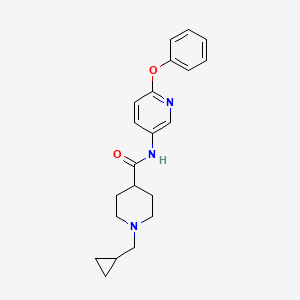
1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as MBTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MBTCA is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. The compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. In addition, 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. By inhibiting these key enzymes, 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit neuroprotective properties, and has been shown to protect against oxidative stress-induced damage in neuronal cells. In addition, the compound has been shown to exhibit cardioprotective properties, and has been shown to protect against ischemia-reperfusion injury in the heart.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is its potent anticancer activity, which makes it a potential candidate for the development of new anticancer agents. In addition, the compound has been shown to exhibit a range of other biological activities, making it a versatile compound for drug discovery and development. However, there are also some limitations to the use of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, the compound has been shown to exhibit some toxicity in animal studies, which could limit its potential use in humans.
Future Directions
There are several future directions for research on 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One area of research could be the development of new synthetic methods for the compound, with the goal of increasing the yield and purity of the product. Another area of research could be the development of new analogs of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, with the goal of improving its biological activity and reducing its toxicity. In addition, further studies could be conducted to better understand the mechanism of action of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, with the goal of identifying new targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in humans, with the goal of developing new anticancer agents and other drugs based on this compound.
Synthesis Methods
The synthesis of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-methylbenzylamine with 1-phenylethyl isocyanate, followed by the addition of 1,2,3-triazole-4-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere. The resulting product is then purified using column chromatography or recrystallization. The yield of 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is typically around 60-70%, and the compound can be obtained in both solid and liquid forms.
Scientific Research Applications
1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the main areas of research has been in the development of new anticancer agents. 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition to its anticancer activity, 1-(2-methylbenzyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(1-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14-8-6-7-11-17(14)12-23-13-18(21-22-23)19(24)20-15(2)16-9-4-3-5-10-16/h3-11,13,15H,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZDJLPPEPYOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6011531.png)


![1-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6011541.png)

![1-benzyl-4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6011550.png)
![4-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B6011564.png)

![N-({1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B6011579.png)
![N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011581.png)
![2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6011595.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6011612.png)
![2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B6011626.png)